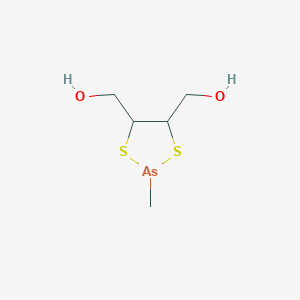
(2-Methyl-1,3,2-dithiarsolane-4,5-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-1,3,2-dithiarsolane-4,5-diyl)dimethanol is an organoarsenic compound characterized by the presence of arsenic and sulfur atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3,2-dithiarsolane-4,5-diyl)dimethanol typically involves the reaction of arsenic trichloride with a suitable dithiol compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,3,2-dithiarsolane-4,5-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the arsenic atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted arsenic compounds.
Scientific Research Applications
(2-Methyl-1,3,2-dithiarsolane-4,5-diyl)dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Methyl-1,3,2-dithiarsolane-4,5-diyl)dimethanol involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol: Similar in structure but contains oxygen instead of arsenic and sulfur.
(2,2-Dimethyl-1,3-dioxane-4,5-diyl)dimethanol: Another related compound with a different ring structure.
Uniqueness
(2-Methyl-1,3,2-dithiarsolane-4,5-diyl)dimethanol is unique due to the presence of arsenic and sulfur atoms, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
137845-64-8 |
|---|---|
Molecular Formula |
C5H11AsO2S2 |
Molecular Weight |
242.2 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-2-methyl-1,3,2-dithiarsolan-4-yl]methanol |
InChI |
InChI=1S/C5H11AsO2S2/c1-6-9-4(2-7)5(3-8)10-6/h4-5,7-8H,2-3H2,1H3 |
InChI Key |
MCHONHMBEHLPBC-UHFFFAOYSA-N |
Canonical SMILES |
C[As]1SC(C(S1)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


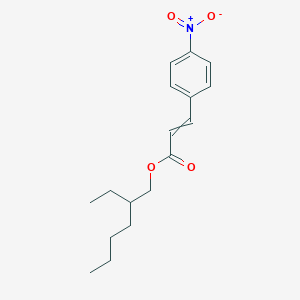
![3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14283669.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)
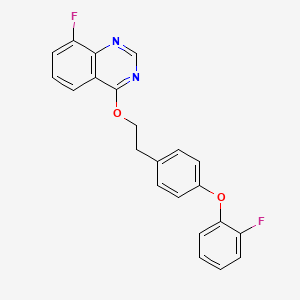
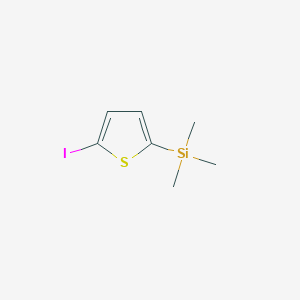
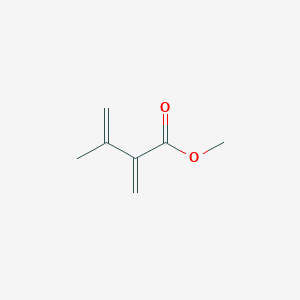
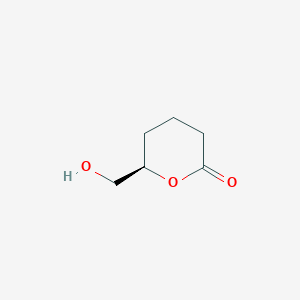
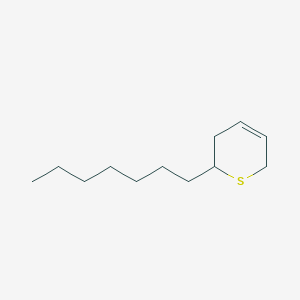
![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)
![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)
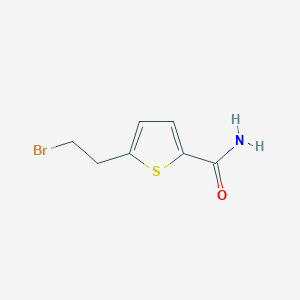
![Benzonitrile, 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]-](/img/structure/B14283723.png)
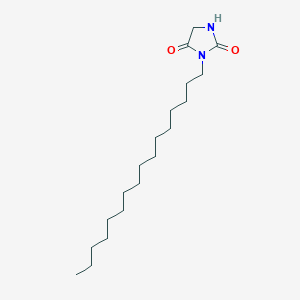
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)
